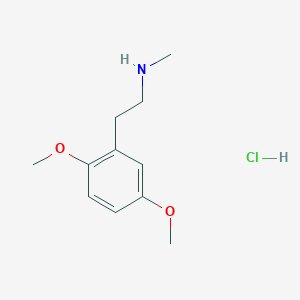
2,5-Dimethoxy-beta-phenylethylmethylamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dimethoxy-beta-phenylethylmethylamine hydrochloride is a synthetic compound belonging to the class of phenethylamines. It is known for its psychoactive properties and has been studied for its potential applications in various scientific fields. The compound is characterized by the presence of two methoxy groups attached to the phenyl ring and an ethylamine chain, making it structurally similar to other phenethylamines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethoxy-beta-phenylethylmethylamine hydrochloride typically involves the following steps:
Friedel-Crafts Reaction: 1,4-Dimethoxybenzene reacts with chloracetyl chloride in the presence of a Lewis acid catalyst to form alpha-chloro-2,5-dimethoxyacetophenone.
Amination: The alpha-chloro-2,5-dimethoxyacetophenone undergoes amination with methenamine to produce alpha-amino-2,5-dimethoxyacetophenone.
Reduction: The alpha-amino-2,5-dimethoxyacetophenone is then reduced to yield 2,5-dimethoxy-beta-phenylethylmethylamine.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The raw materials used are commercially available and relatively inexpensive. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves routine operations and mild reaction conditions, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethoxy-beta-phenylethylmethylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amine derivatives .
Scientific Research Applications
2,5-Dimethoxy-beta-phenylethylmethylamine hydrochloride has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other phenethylamine derivatives.
Biology: The compound is studied for its effects on biological systems, particularly its interaction with neurotransmitter receptors.
Medicine: Research is ongoing to explore its potential therapeutic uses, including its psychoactive properties.
Industry: It is used in the production of various chemical intermediates and as a research chemical in forensic toxicology
Mechanism of Action
The mechanism of action of 2,5-Dimethoxy-beta-phenylethylmethylamine hydrochloride involves its interaction with serotonin receptors, particularly the 5-hydroxytryptamine-2A (5-HT2A) receptor. It acts as a partial agonist at these receptors, leading to altered neurotransmitter release and subsequent psychoactive effects. The compound’s effects on other serotonin receptors, such as 5-HT2B and 5-HT2C, also contribute to its overall pharmacological profile .
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethoxy-4-bromophenethylamine (2C-B): Known for its psychedelic effects and interaction with serotonin receptors.
2,5-Dimethoxy-4-iodophenethylamine (2C-I): Exhibits similar psychoactive properties but with different potency and receptor affinity.
2,5-Dimethoxy-4-methylphenethylamine (2C-D): Another phenethylamine derivative with distinct pharmacological effects.
Uniqueness
2,5-Dimethoxy-beta-phenylethylmethylamine hydrochloride is unique due to its specific substitution pattern on the phenyl ring, which influences its receptor binding affinity and pharmacological effects. Its structural modifications allow for a range of interactions with neurotransmitter receptors, making it a valuable compound for research in neuropharmacology .
Properties
CAS No. |
13063-01-9 |
|---|---|
Molecular Formula |
C11H18ClNO2 |
Molecular Weight |
231.72 g/mol |
IUPAC Name |
2-(2,5-dimethoxyphenyl)-N-methylethanamine;hydrochloride |
InChI |
InChI=1S/C11H17NO2.ClH/c1-12-7-6-9-8-10(13-2)4-5-11(9)14-3;/h4-5,8,12H,6-7H2,1-3H3;1H |
InChI Key |
HQMKNAFRMFCXBZ-UHFFFAOYSA-N |
Canonical SMILES |
CNCCC1=C(C=CC(=C1)OC)OC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


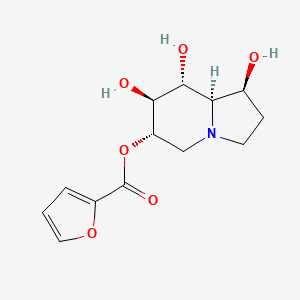
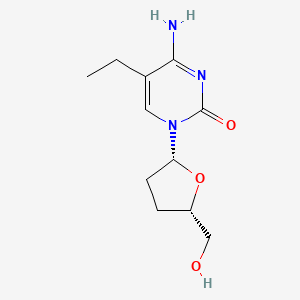
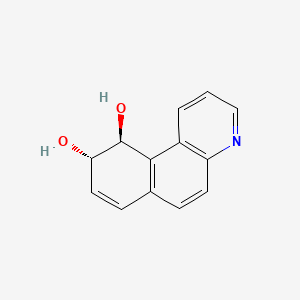

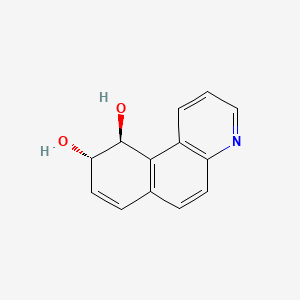
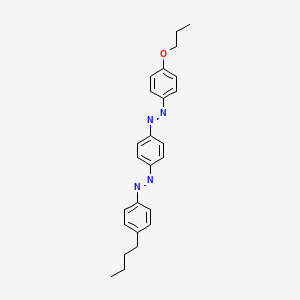
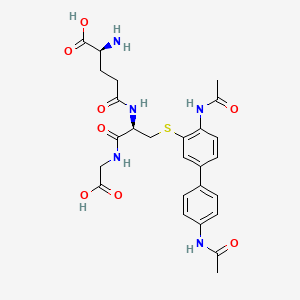


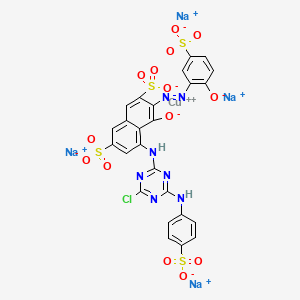
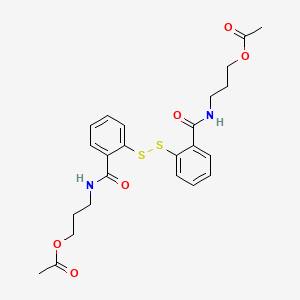
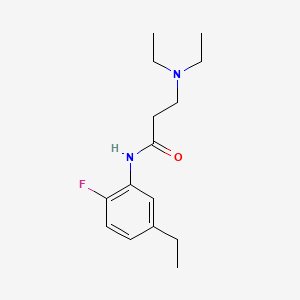
![8-Amino-2-benzyl-7-chloro-[1,2,4]triazolo[4,3-c]pyrimidin-3-one](/img/structure/B12799869.png)
![3-Pyridinecarbonitrile, 2-amino-5-[(2-cyano-4-nitrophenyl)azo]-6-[[3-(4-hydroxybutoxy)propyl]amino]-4-methyl-](/img/structure/B12799872.png)
